molecular formula C17H12ClF3N2O2S B406476 N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 299954-16-8

N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B406476
CAS No.: 299954-16-8
M. Wt: 400.8g/mol
InChI Key: INJREOUNBUMHSI-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a useful research compound. Its molecular formula is C17H12ClF3N2O2S and its molecular weight is 400.8g/mol. The purity is usually 95%.
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Biological Activity

N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide is a compound belonging to the benzothiazine class, characterized by its complex structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClF3N2O2S, with a molecular weight of 360.80 g/mol. The compound features a chlorophenyl group and a trifluoromethyl substituent, which contribute to its unique properties and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that highlight its complexity. These methods often include various chemical reactions to introduce the necessary functional groups while maintaining the integrity of the benzothiazine scaffold.

Research indicates that this compound exhibits potential inhibitory effects on various enzymes and biological targets. Notably:

  • Cyclooxygenase (COX) Inhibition : The compound has been shown to inhibit COX enzymes, which are involved in inflammatory processes. This suggests potential anti-inflammatory properties .
  • Lipoxygenase (LOX) Activity : It also exhibits inhibitory effects on lipoxygenases (LOX), which are implicated in the metabolism of arachidonic acid and inflammation .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells. The results indicate moderate cytotoxic effects, suggesting that the compound may have potential applications in cancer therapy .

Comparative Analysis with Similar Compounds

A comparative study of structurally similar compounds reveals variations in biological activity based on substituent modifications. The following table summarizes key differences:

Compound NameMolecular FormulaUnique Features
N-(4-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzothiazin-2-yl]acetamideC15H14ClF3N2O2SDifferent halogen position; potential variations in biological activity
N-(2-cyanophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-benzothiazin]acetamideC15H14F3N3O2SCyanophenyl group instead of chlorophenyl; may exhibit different reactivity
3-Oxo-N-(phenyl)-6-(trifluoromethyl)-3,4-dihydrobenzothiazineC14H11F3N2OSLacks acetamide functionality; different pharmacological profile

This comparison highlights how variations in substituents can significantly influence pharmacological properties and applications.

Case Studies and Research Findings

Recent studies have explored the biological activity of benzothiazine derivatives, emphasizing their role in drug discovery. For instance:

  • Inhibitory Effects : A study demonstrated that certain benzothiazine derivatives exhibited significant inhibition of COX enzymes with IC50 values comparable to established anti-inflammatory drugs .
  • Antioxidant Properties : Some derivatives were evaluated for their antioxidant potential, suggesting a protective role against oxidative stress-related diseases .

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O2S/c18-10-3-1-2-4-11(10)22-15(24)8-14-16(25)23-12-7-9(17(19,20)21)5-6-13(12)26-14/h1-7,14H,8H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJREOUNBUMHSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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